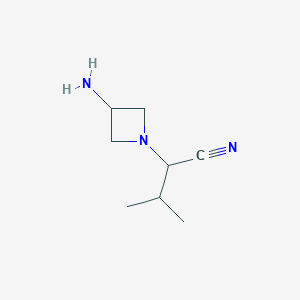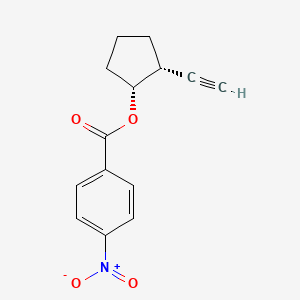
Rel-(1R,2R)-2-ethynylcyclopentyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-Ethynylcyclopentyl 4-nitrobenzoate is an organic compound that features a cyclopentyl ring substituted with an ethynyl group and a nitrobenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Ethynylcyclopentyl 4-nitrobenzoate typically involves a multi-step process. One common method includes the esterification of 4-nitrobenzoic acid with cis-2-ethynylcyclopentanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of cis-2-Ethynylcyclopentyl 4-nitrobenzoate may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction conditions and can lead to higher purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
cis-2-Ethynylcyclopentyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
cis-2-Ethynylcyclopentyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cis-2-Ethynylcyclopentyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethynyl group can undergo addition reactions with various biomolecules. These interactions can lead to changes in the activity of enzymes or receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-nitrobenzoate: Similar ester structure but lacks the cyclopentyl and ethynyl groups.
4-Nitrobenzoic acid: Contains the nitrobenzoate moiety but lacks the ester and cyclopentyl groups.
cis-2-Ethynylcyclopentanol: Contains the cyclopentyl and ethynyl groups but lacks the nitrobenzoate ester.
Uniqueness
The presence of both the ethynyl and nitrobenzoate groups allows for diverse chemical transformations and interactions with biological systems .
Propriétés
Formule moléculaire |
C14H13NO4 |
|---|---|
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
[(1R,2R)-2-ethynylcyclopentyl] 4-nitrobenzoate |
InChI |
InChI=1S/C14H13NO4/c1-2-10-4-3-5-13(10)19-14(16)11-6-8-12(9-7-11)15(17)18/h1,6-10,13H,3-5H2/t10-,13+/m0/s1 |
Clé InChI |
WBMMCZIDRMYVQL-GXFFZTMASA-N |
SMILES isomérique |
C#C[C@H]1CCC[C@H]1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C#CC1CCCC1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




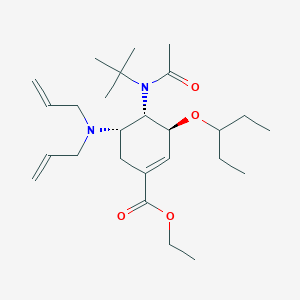
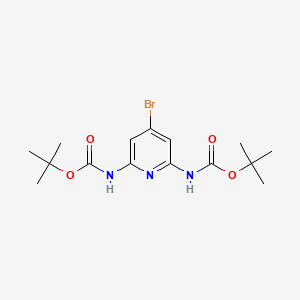
![4-Hydroxy-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B14882321.png)

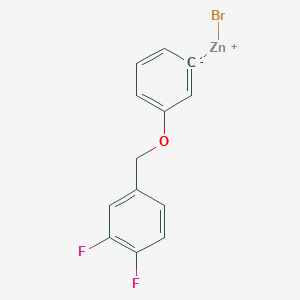

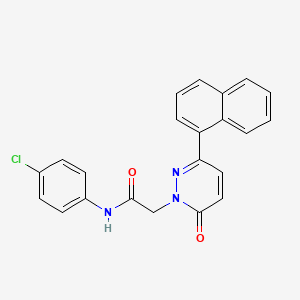
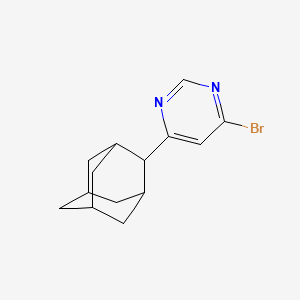

![3-[[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B14882353.png)

